4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole
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Overview
Description
4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of bromine, chlorine, and a phenylsulfonyl group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination and Chlorination: The indole core is first brominated and chlorinated using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The phenylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-6-chloro-1H-indazole: Similar in structure but lacks the phenylsulfonyl group.
4-bromo-6-chloro-1H-benzo[d]imidazole: Another related compound with a different core structure.
Uniqueness
4-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-6-chloroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZUKDMIAHNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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